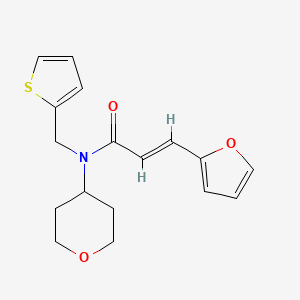

(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide

Description

The compound (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide is an acrylamide derivative featuring three distinct structural motifs: a furan-2-yl group, a tetrahydro-2H-pyran-4-yl substituent, and a thiophen-2-ylmethyl moiety. Its E-configuration is critical for molecular geometry, influencing intermolecular interactions and biological activity. The combination of heterocyclic systems (furan, thiophene) with a tetrahydropyran group suggests a balance between lipophilicity and hydrogen-bonding capacity, which may optimize bioavailability and target binding .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c19-17(6-5-15-3-1-9-21-15)18(13-16-4-2-12-22-16)14-7-10-20-11-8-14/h1-6,9,12,14H,7-8,10-11,13H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYOWVCLPNJJJG-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a furan ring, a tetrahydropyran moiety, and a thiophenyl substituent, which contribute to its unique pharmacological properties.

The molecular formula of this compound is , with a molecular weight of 317.4 g/mol. Its structural components allow for various interactions with biological targets, making it a subject of interest in drug design and development.

The biological activity of (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide is primarily attributed to its ability to interact with specific enzymes and receptors. The acrylamide moiety is known to participate in Michael addition reactions, which can facilitate the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids. This mechanism underlies its potential anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been shown to cleave pBR322 plasmid DNA upon UV irradiation, suggesting its potential as a DNA-damaging agent in cancer therapy. The cytotoxic effects are likely mediated through the generation of reactive oxygen species (ROS) or direct interaction with DNA.

Antimicrobial Activity

Preliminary investigations have also highlighted the compound's antimicrobial properties . It has demonstrated activity against several bacterial strains, indicating its potential as an antibiotic agent. The presence of the furan and thiophene rings may enhance its interaction with microbial enzymes or cell membranes, contributing to its efficacy.

Case Studies

- Cytotoxicity Assays : In vitro assays using human cancer cell lines have shown that (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide exhibits IC50 values in the low micromolar range, indicating potent cytotoxic effects. For example, studies reported IC50 values ranging from 5 to 15 µM against breast cancer cell lines.

- DNA Interaction Studies : The compound's ability to cleave plasmid DNA was confirmed through gel electrophoresis, where treated samples showed significant degradation compared to controls. This suggests that the compound may induce DNA strand breaks, a common mechanism for anticancer agents.

- Antimicrobial Testing : In antimicrobial susceptibility tests, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. This indicates its potential utility in developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

The unique structural features of (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide are believed to play a crucial role in its biological activity:

| Structural Feature | Potential Impact on Activity |

|---|---|

| Furan Ring | Enhances electron density, facilitating interactions with electrophilic targets |

| Tetrahydropyran Moiety | Contributes to lipophilicity and membrane permeability |

| Thiophenyl Group | May enhance binding affinity to specific receptors or enzymes |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in substituents and their impact on physicochemical and biological properties. Key examples include:

Key Observations :

- Thiophene vs. However, furan derivatives may exhibit better metabolic stability due to reduced oxidative susceptibility .

- Tetrahydro-2H-Pyran Group: This moiety improves solubility in polar solvents compared to fully aromatic systems (e.g., quinoline in ), which is advantageous for oral bioavailability .

- Cyano vs. Amide Substituents: Cyano groups (e.g., in ) increase electrophilicity, enhancing covalent binding to cysteine residues in kinases, while bulkier amides (e.g., N-propyl in ) may sterically hinder target engagement .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.